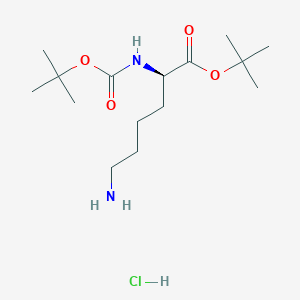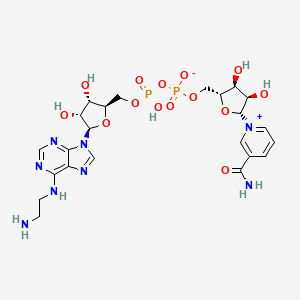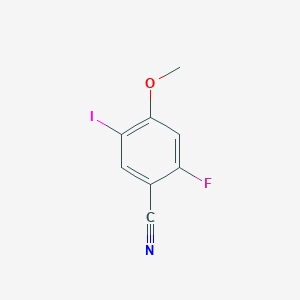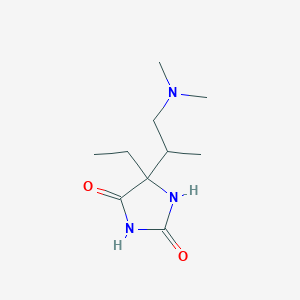
(S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative that features a cyclopropyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Amino Acid Backbone Construction: The amino acid backbone can be constructed through Strecker synthesis or other amino acid synthesis methods.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to modify the imidazole ring or the cyclopropyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups to the amino acid backbone.
Applications De Recherche Scientifique
(S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing novel pharmaceuticals, particularly those targeting enzymes or receptors involving imidazole rings.
Biochemistry: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the cyclopropyl group can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar to (S)-2-Amino-3-(2-cyclopropyl-1H-imidazol-4-yl)propanoic acid.
Cyclopropylglycine: An amino acid with a cyclopropyl group, but lacking the imidazole ring.
Uniqueness
This compound is unique due to the combination of the cyclopropyl group and the imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H13N3O2 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-cyclopropyl-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O2/c10-7(9(13)14)3-6-4-11-8(12-6)5-1-2-5/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 |
Clé InChI |
YHLXUTXHTJWXHF-ZETCQYMHSA-N |
SMILES isomérique |
C1CC1C2=NC=C(N2)C[C@@H](C(=O)O)N |
SMILES canonique |
C1CC1C2=NC=C(N2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)

![5-ethoxy-2-propyl-1H-benzo[d]imidazole](/img/structure/B12829834.png)



![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)




![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
